1,2-Difluoro-3-isopropoxybenzene
Overview
Description
1,2-Difluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzene ring
Preparation Methods
1,2-Difluoro-3-isopropoxybenzene can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-difluorobenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the isopropoxy group. The reaction typically requires refluxing the mixture at elevated temperatures to achieve the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Chemical Reactions Analysis
1,2-Difluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the isopropoxy group to an alcohol. Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Difluoro-3-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: Research into the compound’s potential as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the isopropoxy group can influence its solubility and metabolic stability. The exact pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1,2-Difluoro-3-isopropoxybenzene can be compared with other similar compounds, such as:
1,2-Difluoro-4-isopropoxybenzene: Similar structure but with the isopropoxy group in a different position, leading to different chemical properties and reactivity.
1,2-Difluoro-3-methoxybenzene: Contains a methoxy group instead of an isopropoxy group, resulting in different steric and electronic effects.
1,2-Difluoro-3-ethoxybenzene:
The uniqueness of this compound lies in its specific combination of fluorine atoms and the isopropoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-difluoro-3-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGNQRLZNDRBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697565 | |
Record name | 1,2-Difluoro-3-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174005-86-7 | |
Record name | 1,2-Difluoro-3-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174005-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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